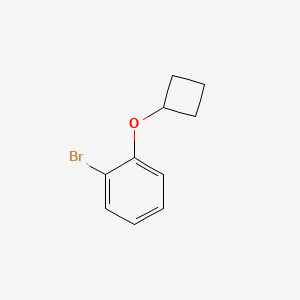

1-Bromo-2-cyclobutoxy-benzene

Overview

Description

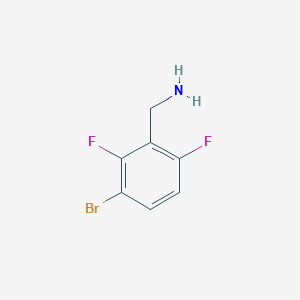

“1-Bromo-2-cyclobutoxy-benzene” is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-cyclobutoxy-benzene” can be represented by the InChI code: InChI=1S/C10H11BrO/c11-9-6-1-2-7-10 (9)12-8-4-3-5-8/h1-2,6-8H,3-5H2 . The compound has a rotatable bond count of 2 , and its complexity, as computed by PubChem, is 145 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-cyclobutoxy-benzene” include a molecular weight of 227.10 g/mol , an XLogP3 of 3.8 , a hydrogen bond donor count of 0 , and a hydrogen bond acceptor count of 1 . The compound has a topological polar surface area of 9.2 Ų and a heavy atom count of 12 .

Scientific Research Applications

Palladium-Catalyzed Synthesis : 1-Bromo-2-cyclobutoxy-benzene has been used in palladium-catalyzed reactions. For instance, it reacts with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes, introducing molecular complexity and diversity from easily available starting materials (Pan et al., 2014).

Diels-Alder Reactions : This compound is a key starting material in Diels-Alder reactions and other syntheses. For example, 1,2-Bis(trimethylsilyl)benzenes, related to 1-Bromo-2-cyclobutoxy-benzene, are essential in synthesizing benzyne precursors and certain luminophores (Reus et al., 2012).

Building Block in Organic Synthesis : It serves as a useful building block in organic synthesis, particularly in palladium-catalyzed reactions with 2-alkynylbenzenamine. This leads to the generation of complex organic compounds (Li et al., 2012).

Inhibition Kinetics Studies : The compound has been studied for its gas-phase elimination kinetics, providing insights into chemical reaction mechanisms and the role of substituent groups in these processes (Chuchani & Martín, 1990).

Crystallographic Analysis : Crystallographic analysis of derivatives of 1-Bromo-2-cyclobutoxy-benzene has been conducted, contributing to the understanding of molecular structures and stereochemistry (Li et al., 1995).

Density Functional Theory (DFT) Calculations : DFT calculations have been performed on derivatives, aiding in predicting and understanding their chemical properties (Patil et al., 2012).

Fluorescence Properties Study : Its derivatives have been synthesized and investigated for their photoluminescence properties, contributing to materials science and potential applications in luminescent materials (Zuo-qi, 2015).

Safety And Hazards

When handling “1-Bromo-2-cyclobutoxy-benzene”, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid getting the compound in your eyes, on your skin, or on your clothing. Also, avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools .

properties

IUPAC Name |

1-bromo-2-cyclobutyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNPAENULHRFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-cyclobutoxy-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)

![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)